molecular formula C8H7BrN2O2 B1285435 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 122450-97-9

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B1285435
CAS No.: 122450-97-9
M. Wt: 243.06 g/mol
InChI Key: LPNOVPUBJZCETM-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is an organic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines This compound is characterized by a bromine atom at the 7th position and a methyl group at the 4th position of the pyrido[3,2-b][1,4]oxazin-3-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazin-3-one derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is not fully elucidated. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
  • 7-Bromo-4-((3-(4-nitrophenyl)isoxazol-5-yl)-methyl)-2H-benzo[b][1,4]oxazin-3-one

Uniqueness

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-4-methylpyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-6-2-5(9)3-10-8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOVPUBJZCETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209601
Record name 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122450-97-9
Record name 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122450-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5 g of 7-bromo-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (0.022 mole) in 90 ml of THF is added 24 ml of LiN(TMS)2 (0.024 mole) in THF. The homogenous solution is maintained under nitrogen at room temperature for 20 min., 3.03 g (0.024 mole) of dimethylsulfate is added and the reaction mixture allowed to stir overnight. The reaction mixture is then quenched with 20 ml of sat. ammonium chloride and extracted with 3×80 ml ethyl acetate. The ethyl acetate is then washed with 3×30 ml sat. ammonium chloride, dried over sodium sulfate and concentrated to obtain off white product which is used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three

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